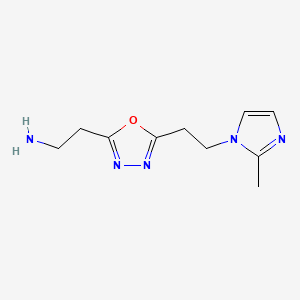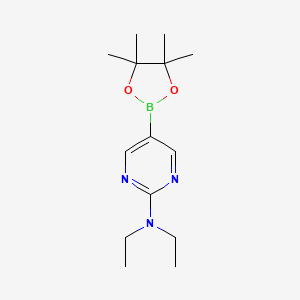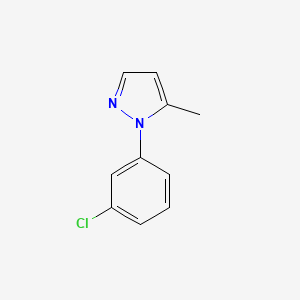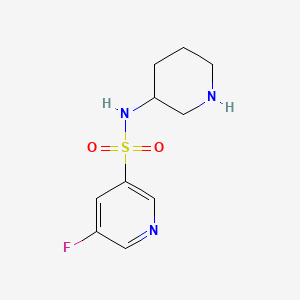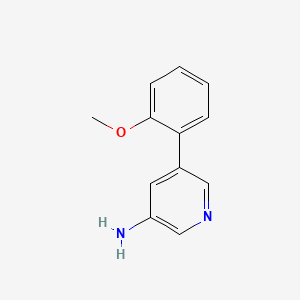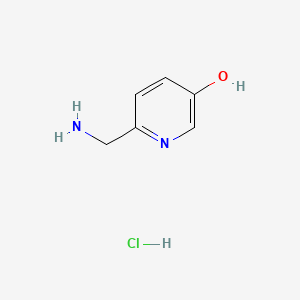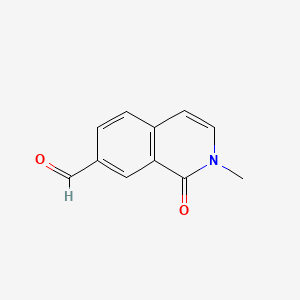
2-(3-Benzoylphenyl)(~2~H_4_)propansäure
Übersicht
Beschreibung
“2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid” is also known as Ketoprofen . It is a member of the propionic acid class of non-steroidal anti-inflammatory drugs (NSAID) with analgesic and antipyretic effects . The empirical formula is C16H14O3 and it has a molecular weight of 254.28 .
Molecular Structure Analysis
The molecular structure of “2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid” is characterized by a benzoylphenyl group attached to a propanoic acid group . The molecular formula is C16H14O3 .Chemical Reactions Analysis
“2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid” is known to inhibit the body’s production of prostaglandin, which is a key mechanism of its anti-inflammatory and analgesic effects .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid” include a melting point of 77-78 °C . It has a molecular weight of 254.28 and its density is predicted to be 1.198±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Pharmazeutika: Entzündungshemmende Anwendungen
2-(3-Benzoylphenyl)(~2~H_4_)propansäure ist ein Derivat von Ketoprofen, einem bekannten nicht-steroidalen Antirheumatikum (NSAR). Es wurde untersucht, ob es neu formuliert oder mit anderen Verbindungen kombiniert werden kann, um seine entzündungshemmenden Eigenschaften zu verbessern. Zum Beispiel haben neue Hybridmoleküle, die Ketoprofen mit N-haltigen heterocyclischen Verbindungen kombinieren, eine vielversprechende in-vitro-entzündungshemmende Aktivität gezeigt .
Krebsforschung: Antitumoraktivität
Derivate von this compound wurden synthetisiert und auf ihre Antitumoraktivität untersucht. Studien haben gezeigt, dass diese Derivate das Wachstum verschiedener menschlicher Tumorzelllinien hemmen können, was auf mögliche Anwendungen in der Krebsbehandlung hindeutet .
Molekular Docking: Medikamentenentwicklung
Die Struktur der Verbindung wurde in Molekül-Docking-Studien verwendet, um Medikamente mit dualen Wirkmechanismen zu entwickeln. Durch die gezielte Ansteuerung von Cyclooxygenasen und Matrix-Metalloproteinasen wollen Forscher Behandlungen entwickeln, die gleichzeitig Entzündungen und Krebs bekämpfen können .
Molekulardynamik: Protein-Interaktionsstudien
Molekulardynamikstudien wurden durchgeführt, um die Stabilität von Komplexen zu beurteilen, die zwischen Derivaten von this compound und humanem Serumalbumin gebildet werden. Diese Forschung ist entscheidend, um die Pharmakokinetik und Pharmakodynamik potenzieller neuer Medikamente zu verstehen .
Synthese von biofunktionalen Molekülen
Die Synthese von biofunktionalen Molekülen unter Einbeziehung von this compound wurde untersucht. Diese Moleküle werden mit verschiedenen spektroskopischen Methoden charakterisiert und auf ihre biologische Aktivität, z. B. antioxidative Eigenschaften, untersucht .
Bestimmung der Lipophilie
Die Bestimmung der Lipophilie von Wirkstoffkandidaten ist entscheidend, um ihre Absorption und Verteilung im Körper vorherzusagen. Die Lipophilie von Ketoprofen-Derivaten, einschließlich this compound-Hybriden, wurde sowohl theoretisch als auch experimentell untersucht .
Chemische Bildung: Spektroskopische Analyse
Die Verbindung dient als Beispiel in der chemischen Bildung, um die Anwendung spektroskopischer Techniken wie NMR, UV-Vis und HRMS bei der strukturellen Charakterisierung organischer Verbindungen zu demonstrieren .
Chemoinformatik: In-silico-Studien
In-silico-Studien, einschließlich Molekül-Docking und -Dynamik, sind entscheidend, um das Verhalten von Arzneimittelmolekülen vorherzusagen. Derivate von this compound waren Gegenstand solcher Studien, um ihre Affinität für Proteine und ihre potenzielle biologische Aktivität vorherzusagen .
Wirkmechanismus
Target of Action
The primary target of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid, also known as ketoprofen, is the cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation .
Mode of Action
2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid interacts with its target, the COX enzyme, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins . As prostaglandins are key mediators of inflammation, their reduced production leads to a decrease in inflammation .
Biochemical Pathways
The action of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzyme, this compound disrupts the conversion of arachidonic acid to prostaglandin H2, the first step in the production of other prostaglandins . This disruption leads to a decrease in the levels of prostaglandins, thereby reducing inflammation .
Pharmacokinetics
The pharmacokinetic properties of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid include a high degree of protein binding (99%) and a relatively short elimination half-life of 2-2.5 hours . These properties influence the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The primary result of the action of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid is a reduction in inflammation . This is due to its inhibition of prostaglandin production, which in turn decreases the inflammatory response . This makes it effective in treating conditions characterized by inflammation, such as arthritis .
Action Environment
The action, efficacy, and stability of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid can be influenced by various environmental factors. For instance, the compound’s absorption and subsequent bioavailability can be affected by factors such as the pH of the stomach and the presence of food . Furthermore, the compound’s stability can be affected by storage conditions, such as temperature and humidity .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .
Dosage Effects in Animal Models
The effects of different dosages of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid in animal models have not been thoroughly investigated. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The metabolic pathways involving 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid are not well-characterized. It is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
This compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-(3-benzoylphenyl)-2,3,3,3-tetradeuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1D3,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYWVDODHFEZIM-RRRGEQHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678713 | |
| Record name | 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219805-29-4 | |
| Record name | 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


